molecular formula C11H15N3O6S B14749067 5-Carbamoylmethyl-2-thiouridine

5-Carbamoylmethyl-2-thiouridine

Cat. No.: B14749067
M. Wt: 317.32 g/mol
InChI Key: DXTALIXGVSVUOM-VPCXQMTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Carbamoylmethyl-2-thiouridine: is a modified nucleoside found in transfer RNA (tRNA). It plays a crucial role in the proper decoding of genetic information during protein synthesis. This compound is part of the wobble uridine modifications, which are essential for maintaining the accuracy and efficiency of translation in eukaryotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-carbamoylmethyl-2-thiouridine involves several steps, including the modification of uridine at specific positionsThe final product is obtained through deprotection and purification steps .

Industrial Production Methods: the general approach involves large-scale chemical synthesis using automated synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 5-Carbamoylmethyl-2-thiouridine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-carbamoylmethyl-2-thiouridine involves its incorporation into tRNA, where it plays a critical role in maintaining the accuracy of codon-anticodon pairing during translation. This modification enhances the stability of tRNA and ensures the correct reading of the genetic code, thereby preventing frameshift mutations and ensuring the proper synthesis of proteins .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 5-carbamoylmethyl-2-thiouridine is unique due to the presence of both carbamoylmethyl and thiouridine groups. This dual modification provides distinct chemical properties and biological functions, making it a valuable compound for studying tRNA modifications and their impact on translation .

Properties

Molecular Formula

C11H15N3O6S

Molecular Weight

317.32 g/mol

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetamide

InChI

InChI=1S/C11H15N3O6S/c12-6(16)1-4-2-14(11(21)13-9(4)19)10-8(18)7(17)5(3-15)20-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,21)/t5-,7-,8-,10-/m1/s1

InChI Key

DXTALIXGVSVUOM-VPCXQMTMSA-N

Isomeric SMILES

C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)N

Canonical SMILES

C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)N

Origin of Product

United States

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